6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol

Description

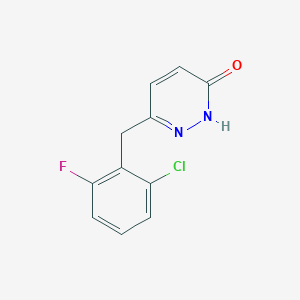

Chemical Name: 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol CAS No.: 320419-50-9 Molecular Formula: C₁₁H₈ClFN₂O Molecular Weight: 238.65 g/mol Synonyms: 6-(2-Fluorobenzyl)-3-pyridazinol, AC1LS0R3, ZJMFWFFHEUWHEZ-UHFFFAOYSA-N .

This compound features a pyridazinol core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 6-position with a 2-chloro-6-fluorobenzyl group. The hydroxyl group at position 3 enhances polarity, influencing solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHBNKDLHZTBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a pyridazinol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

Oxidation and Reduction: The pyridazinol ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridazinol derivative .

Scientific Research Applications

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyridazinol vs. Indoline Derivatives

- Target Compound: Pyridazinol core with a hydroxyl group.

- The benzyl group is attached via an ether linkage .

Substituent Variations on the Benzyl Group

Halogen Positioning and Electronic Effects

- Target Compound : 2-chloro-6-fluorobenzyl group.

Impact : The hydroxyl group in the target compound increases polarity compared to the chloride analog, affecting solubility and metabolic pathways.

Functional Group Additions

Sulfonyl and Piperazine Modifications

- Target Compound: No additional substituents beyond the benzyl and hydroxyl groups.

Impact : Sulfonyl and piperazine groups expand interaction sites for biological targets but increase molecular weight and complexity.

Complex Derivatives with Multi-Halogenation

Comparison with Dichlorophenyl Analogs

- Analog: 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 252059-23-7) features a dihydropyridine core with multiple chloro substituents and a cyano group .

| Property | Target Compound | Dichlorophenyl-Cyano Analog |

|---|---|---|

| Core Structure | Pyridazinol | Dihydropyridine |

| Halogenation | Cl, F | Cl (×3), F |

| Molecular Weight | 238.65 | 407.65 |

| Functional Groups | -OH | -CN, -O |

Impact: Increased halogenation and cyano substitution in the analog may improve metabolic stability but reduce solubility.

Biological Activity

6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H9ClF N3O

- CAS Number : 320419-50-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases, which are critical in cancer cell proliferation and survival.

- Receptor Modulation : It may also modulate receptors associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including solid tumors. |

| Antimicrobial | Demonstrates activity against specific bacterial strains, suggesting potential as an antibiotic. |

| Anti-inflammatory | Reduces inflammatory markers in vitro, indicating potential for treating chronic inflammation. |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines in vitro, with IC50 values indicating high potency against breast and lung cancer cells .

- Antimicrobial Properties : In a comparative study, the compound was tested against common bacterial pathogens. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

- Inflammation Studies : Research indicated that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.